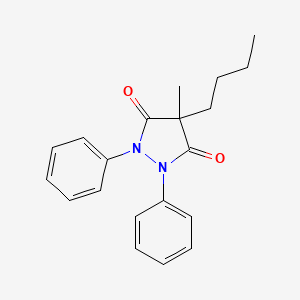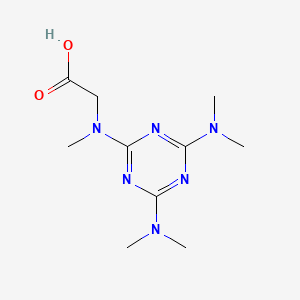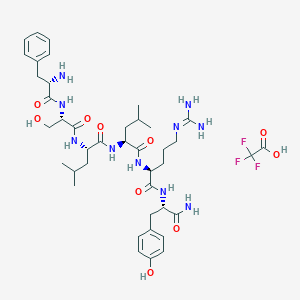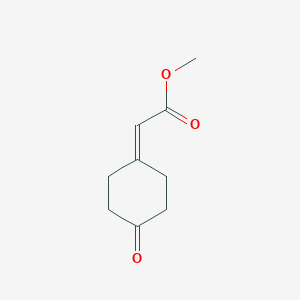
Methyl 2-(4-oxocyclohexylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-oxocyclohexylidene)acetate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-oxocyclohexylidene)acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with methyl chloroacetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-oxocyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-oxocyclohexylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-oxocyclohexylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the ketone and ester functional groups allows it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-oxocyclohexylidene)acetate: C9H12O3
2-Phenethyl acetate: C10H12O2
Methyl butanoate: C5H10O2
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexanone derivative with a methyl ester group. This combination allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 2-(4-oxocyclohexylidene)acetate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h6H,2-5H2,1H3 |
Clave InChI |
PAVUVUIRGAILNF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C1CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


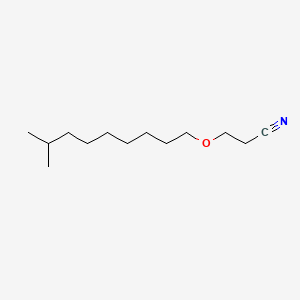
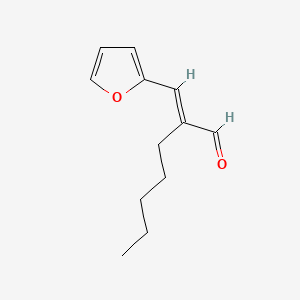
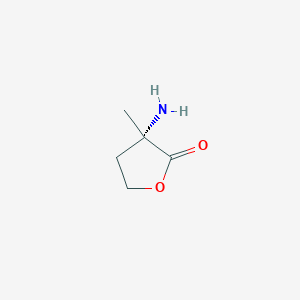
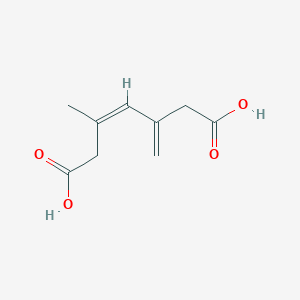
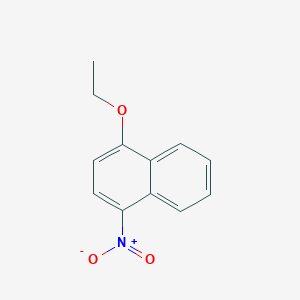

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
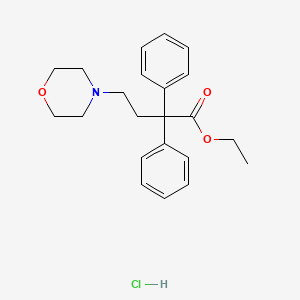
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
